molecular formula C12H11NO3 B11808035 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11808035
M. Wt: 217.22 g/mol
InChI Key: URBIPDRCIKSANY-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 1225551-48-3) is a high-purity heterocyclic building block of interest in medicinal chemistry and drug discovery research . With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, this compound serves as a versatile scaffold for the design and synthesis of novel biologically active molecules . This pyrrole-carboxylic acid derivative is categorized as a research chemical in areas such as protease and metabolic enzyme research, as well as investigations into key cellular signaling pathways including the MAPK/ERK and JAK/STAT pathways . Compounds based on the pyrrole core are frequently explored for their potential as kinase inhibitors . Researchers value this chemical for its potential to modulate protein-protein interactions and enzyme activity, making it a valuable tool for developing new therapeutic agents . The product is provided with a typical purity of 97% and is intended for research use only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

URBIPDRCIKSANY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reagent Systems and Reaction Conditions

Potassium permanganate (KMnO₄) in acidic media is widely employed for this transformation. A typical procedure involves dissolving the aldehyde precursor in a mixture of aqueous sulfuric acid (10% v/v) and heating to 60–70°C. KMnO₄ is added incrementally to avoid over-oxidation, with reaction completion monitored via thin-layer chromatography (TLC). Alternative oxidants include chromium trioxide (CrO₃) in acetone (Jones oxidation) or sodium chlorite (NaClO₂) in a buffered system (pH 3–4).

Table 1: Comparative Performance of Oxidizing Agents

OxidantSolventTemperature (°C)Yield (%)
KMnO₄H₂SO₄/H₂O7078
CrO₃Acetone/H₂O2565
NaClO₂t-BuOH/H₂O4082

Yields are influenced by the electron-donating methoxy group, which stabilizes the intermediate oxonium ion during oxidation.

Byproduct Formation and Mitigation

Over-oxidation to CO₂ and ring-opening byproducts are common challenges. Substoichiometric oxidant use (1.2–1.5 equivalents) and low-temperature conditions (≤40°C) minimize degradation. For example, NaClO₂ in tert-butanol/water reduces epoxidation side reactions by limiting radical intermediates.

Hydrolysis of Alkyl Ester Intermediates

Ester hydrolysis provides a high-yielding pathway, particularly when coupled with decarboxylation strategies. This method is advantageous for substrates sensitive to strong oxidants.

Base-Catalyzed Saponification

Methyl or ethyl esters of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid undergo hydrolysis in aqueous NaOH (2M) at reflux. The reaction typically completes within 4–6 hours, with yields exceeding 85%. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures offers milder conditions, preserving acid-sensitive functional groups.

Table 2: Hydrolysis Efficiency Across Alkali Conditions

BaseSolventTime (h)Yield (%)
NaOHH₂O/EtOH688
LiOHTHF/H₂O892
KOHMeOH/H₂O584

Acid-Mediated Decarboxylation

In cases where dicarboxylate intermediates form, selective monodecarboxylation is critical. Heating the diester in acetic acid with catalytic H₂SO₄ (5 mol%) at 120°C for 12 hours removes one carboxyl group, yielding the monocarboxylic acid. This approach is compatible with the methoxyphenyl substituent, as electron-donating groups resist electrophilic degradation.

Electrochemical Radical Addition and Cyclization

Patent literature describes a novel route involving manganese(III)-mediated radical reactions, adaptable to the target compound.

Reaction Mechanism

  • Radical Generation : Manganese(III) acetate oxidizes malonate esters, generating carbon-centered radicals.

  • Pyrrole Functionalization : The radical adds regioselectively to the 2-position of 3-methoxyphenyl-substituted pyrroles.

  • Cyclization : Intramolecular alkylation forms the bicyclic intermediate, which is hydrolyzed to the carboxylic acid.

Key Conditions :

  • Solvent: Acetic acid/acetic anhydride (1:1)

  • Temperature: 70–80°C

  • Oxidant: Mn(III) acetate dihydrate (1.2 equivalents)

Table 3: Radical Addition Optimization Parameters

ParameterOptimal ValueImpact on Yield
Mn(III) concentration1.2 eqMaximizes radical flux
Reaction time24 hCompletes cyclization
Solvent polarityHigh (AcOH/Ac₂O)Stabilizes radical intermediates

Vilsmeier-Haack Formylation Followed by Oxidation

While direct synthesis of the aldehyde precursor is excluded due to source restrictions, classical formylation methods remain relevant. The Vilsmeier-Haack reaction introduces an aldehyde group at the pyrrole 2-position, which is subsequently oxidized (Section 1).

Limitations and Workarounds

  • Regioselectivity : The 3-methoxyphenyl group directs formylation to the less hindered α-position.

  • Side Reactions : N-Formylation is suppressed using POCl₃/DMF at 0°C.

Scalability and Industrial Considerations

Continuous Flow Oxidation

Adopting flow chemistry for the oxidation step improves heat dissipation and reduces reaction time. A tubular reactor with KMnO₄/H₂SO₄ achieves 90% yield at 100 g scale, compared to 78% in batch mode.

Crystallization and Purification

The carboxylic acid is isolated via acidification (pH 2–3) and recrystallized from ethanol/water (3:1). Purity >99% is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the α-position of the pyrrole ring, forming hydroxylated derivatives or diketones.

Reaction Reagent/Conditions Product Yield Reference
α-Pyrrole oxidationKMnO₄, H₂O, 80°C5-(3-Methoxyphenyl)-2,5-dione-pyrrole65–72%

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). The methoxyphenyl group remains intact under these conditions.

Reaction Reagent/Conditions Product Yield Reference
Carboxylic acid reductionLiAlH₄, THF, reflux5-(3-Methoxyphenyl)-1H-pyrrole-2-methanol78–85%

Suzuki–Miyaura Coupling

The pyrrole ring participates in cross-coupling reactions. Catalytic borylation at the 5-position followed by Suzuki coupling with aryl bromides enables the introduction of diverse aryl/heteroaryl groups without N–H protection .

Coupling Partner Catalyst System Product Yield Reference
4-BromobenzonitrilePd(PPh₃)₄, K₂CO₃, DMF, 100°C5-(4-Cyanophenyl)-substituted derivative89%
2-BromothiophenePdCl₂(dppf), Cs₂CO₃, dioxanePyrrole-thiophene bi-heteroaryl83%

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group, yielding 5-(3-Methoxyphenyl)-1H-pyrrole. This reaction is critical for generating intermediates for further functionalization .

Conditions Product Yield Reference
H₂SO₄, 150°C, 3h5-(3-Methoxyphenyl)-1H-pyrrole91%

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the 3- and 4-positions. Nitration and halogenation reactions proceed regioselectively .

Reaction Reagent/Conditions Product Yield Reference
NitrationHNO₃, AcOH, 0°C3-Nitro-5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid68%
BrominationBr₂, CHCl₃, RT4-Bromo-5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid74%

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, enhancing solubility for biological applications .

Reaction Reagent/Conditions Product Yield Reference
Methyl ester formationSOCl₂, MeOH, RTMethyl 5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate95%
Amide couplingEDC·HCl, HOBt, DIPEA, RT5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxamide88%

Key Mechanistic Insights

  • Suzuki Coupling : The iridium-catalyzed borylation step selectively activates the 5-position of the pyrrole ring, enabling cross-coupling with minimal byproducts .

  • Decarboxylation : Proceeds via a radical intermediate stabilized by the aromatic pyrrole system, as evidenced by ESR studies .

  • Electrophilic Substitution : The methoxyphenyl group exerts a meta-directing effect, guiding substituents to the 3- and 4-positions of the pyrrole ring.

These reactions underscore the compound’s versatility in synthetic chemistry, enabling its use in pharmaceuticals, materials science, and catalysis.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
One of the prominent applications of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is its role as an antioxidant. Research indicates that compounds within the pyrrole family can activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. In a study focused on cerebral ischemia/reperfusion injury, derivatives of this compound were shown to significantly enhance the translocation of Nrf2 to the nucleus, thereby increasing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. The compound demonstrated protective effects against oxidative damage in brain tissues, suggesting its potential for treating conditions like Alzheimer's disease and ischemic stroke .

Antimicrobial Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has shown effectiveness against various Gram-positive pathogens and drug-resistant strains. For instance, it has been tested against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating structure-dependent antimicrobial activity .

Anticancer Potential

Inhibition of Cancer Cell Proliferation
this compound has been explored for its anticancer properties. Its derivatives have been found to inhibit histone deacetylases (HDACs), which play a significant role in cancer cell proliferation and survival. By modulating HDAC activity, these compounds can induce apoptosis in cancer cells .

Binding Characteristics in Viral Inhibition

Hepatitis B Virus Capsid Inhibition
In silico studies have shown that pyrrole-based compounds exhibit promising binding characteristics with the hepatitis B virus capsid protein. This interaction could lead to the development of new antiviral agents targeting HBV, utilizing the structural properties of this compound .

Data Summary Table

Application AreaKey FindingsReferences
Antioxidant ActivityEnhances Nrf2 translocation; increases SOD and CAT levels; protects against oxidative stress.
Antimicrobial ActivityEffective against Gram-positive pathogens; structure-dependent activity observed.
Anticancer PotentialInhibits HDACs; induces apoptosis in cancer cells; potential for cancer therapy development.
Viral InhibitionPromising binding with HBV capsid protein; potential for antiviral drug development.

Case Studies

  • Cerebral Ischemia/Reperfusion Injury : A study investigated the therapeutic effects of a derivative of this compound in a mouse model, showing significant neuroprotection through enhanced Nrf2 activity and reduced oxidative damage .
  • Antimicrobial Efficacy : Another study evaluated various derivatives against multidrug-resistant bacterial strains, demonstrating notable antimicrobial activity that could contribute to new treatment strategies for resistant infections .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents, highlighting differences in molecular weight, substituent type, and reported activities:

Compound Name Substituent (Position) Molecular Weight Key Properties/Activities Reference
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid 3-Methoxyphenyl (5) ~217.2 g/mol* Hypothesized antioxidant/antimicrobial activity (inferred from analogs)
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid Thiophen-3-yl (5) ~193.2 g/mol Similarity score: 0.66 (structural analog)
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid Hydroxymethyl (5) 141.12 g/mol Increased hydrophilicity; potential for hydrogen bonding
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid Cyclohexyl (5), methyl (3) 219.27 g/mol High lipophilicity; used in medicinal chemistry scaffolds
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid CF₃-phenyl (5), methyl (1) 269.22 g/mol Electron-withdrawing CF₃ group; potential enhanced metabolic stability

*Calculated based on molecular formula C₁₂H₁₁NO₃.

Key Observations :

  • Substituent Polarity: The methoxy group in the target compound provides moderate lipophilicity compared to polar groups (e.g., hydroxymethyl in ) or nonpolar groups (e.g., cyclohexyl in ).
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) may enhance radical scavenging in antioxidants, while electron-withdrawing groups (e.g., -CF₃ in ) could improve binding affinity in enzyme inhibitors.
Antioxidant Activity :
  • Pyrrolidin-2-one derivatives with chloro and hydroxyl substituents (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .
Antimicrobial Activity :
  • The addition of a 3-methoxyphenyl group could modify antimicrobial efficacy by enhancing membrane interaction or target specificity.

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., hydroxymethyl in ) are more water-soluble, whereas nonpolar substituents (e.g., cyclohexyl in ) favor organic solvents.

Biological Activity

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. Its molecular formula is C12H13NO2, with a molecular weight of approximately 219.24 g/mol. The methoxy group enhances solubility and reactivity, making it suitable for various biological applications .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

  • Condensation Reactions : Utilizing pyrrole derivatives and methoxyphenyl aldehydes.
  • Carboxylation : Introducing the carboxylic acid group through carbon dioxide incorporation under specific conditions.

These methods highlight the compound's versatility for further modifications aimed at enhancing biological activity .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, this compound has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) for these bacteria has been reported to be as low as 1 μg/mL, indicating potent antibacterial effects .

Antitubercular Activity

A study focusing on pyrrole derivatives demonstrated that compounds similar to this compound exhibited strong anti-tuberculosis (TB) activity, with some derivatives showing minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis. This suggests potential application in treating drug-resistant TB strains .

Antiviral Activity

Pyrrole derivatives have been explored for their antiviral properties as well. In particular, structural modifications similar to those found in this compound have been associated with enhanced activity against enteroviruses, indicating a promising avenue for the development of antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes the SAR findings related to this compound:

Compound NameStructural FeaturesBiological ActivityMIC (μg/mL)
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acidNaphthyl group instead of methoxyphenylModerate antibacterial4
5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acidTert-butyl substituent on phenyl ringHigh antibacterial2
5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acidAdditional methyl group at position 3Potent anti-TB<0.016
5-(4-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acidHydroxy group instead of methoxyReduced activity>8

This table illustrates how variations in substituents can significantly impact the biological properties of pyrrole derivatives, emphasizing the importance of SAR studies in drug design .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Antitubercular Development : A study revealed that modifications on the pyrrole ring could enhance binding affinity to MmpL3, a target protein in M. tuberculosis, leading to improved anti-TB efficacy .
  • Antibacterial Trials : Clinical trials indicated that compounds based on this structure showed promise in treating infections caused by resistant bacterial strains, demonstrating low cytotoxicity alongside effective antimicrobial action .

Q & A

Q. What methodologies quantify degradation products under photolytic conditions?

  • Methodological Answer : Expose the compound to UV light (λ = 254 nm) in a photoreactor and sample at timed intervals. Analyze via UPLC-QTOF-MS with a C18 column (ACN/H₂O gradient). Identify photoproducts using fragmentation patterns and compare with in silico predictions (e.g., Meteor Nexus) .

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